5-Fluoro-3-hydroxy-3-phenyl-2-oxindole
Overview
Description
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole is a synthetic compound belonging to the oxindole family. Oxindoles are a class of heterocyclic compounds that contain an indole ring fused with a ketone group. This particular compound is characterized by the presence of a fluorine atom at the 5th position, a hydroxyl group at the 3rd position, and a phenyl group at the 3rd position of the oxindole core. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole typically involves the condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes in the presence of a base such as potassium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like methanol or ethanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the oxindole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: 5-Fluoro-3-oxo-3-phenyl-2-oxindole.
Reduction: this compound.
Substitution: 5-Methoxy-3-hydroxy-3-phenyl-2-oxindole.
Scientific Research Applications
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-hydroxy-3-phenyl-2-oxindole involves multiple molecular targets and pathways:
Antinociceptive Effects: The compound inhibits neuropathic pain by modulating the expression of proteins involved in oxidative stress and inflammation, such as heme oxygenase 1 and NADPH quinone oxidoreductase 1.
Anti-inflammatory Effects: It reduces the levels of inflammatory markers like inducible nitric oxide synthase and microglial markers in the spinal cord and peripheral tissues.
Anticancer Effects: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
5-Fluoro-3-hydroxy-3-phenyl-2-oxindole can be compared with other similar compounds in the oxindole family:
5-Fluoro-2-oxindole: Lacks the hydroxyl and phenyl groups, resulting in different chemical and biological properties.
3-Hydroxy-3-phenyl-2-oxindole: Lacks the fluorine atom, which affects its reactivity and biological activity.
5-Chloro-3-phenyl-2-oxindole: Substitution of fluorine with chlorine alters its chemical stability and biological effects.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-3-hydroxy-3-phenyl-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-10-6-7-12-11(8-10)14(18,13(17)16-12)9-4-2-1-3-5-9/h1-8,18H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLQPIOHZWDSQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)F)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207877 | |
Record name | 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-35-0 | |
Record name | 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,3-dihydro-3-hydroxy-3-phenyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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